molecular formula C32H27NO4 B11677008 3-acetyl-1-(4-ethoxyphenyl)-2-methyl-1H-indol-5-yl biphenyl-4-carboxylate

3-acetyl-1-(4-ethoxyphenyl)-2-methyl-1H-indol-5-yl biphenyl-4-carboxylate

Cat. No.: B11677008
M. Wt: 489.6 g/mol
InChI Key: RLXVYKGQOYLOGH-UHFFFAOYSA-N
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Description

3-ACETYL-1-(4-ETHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL [1,1’-BIPHENYL]-4-CARBOXYLATE is a complex organic compound that features a unique structure combining indole, biphenyl, and acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ACETYL-1-(4-ETHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL [1,1’-BIPHENYL]-4-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where an acetyl group is introduced to the indole ring using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) . The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using ethoxybenzene and a suitable electrophile .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Large-scale synthesis might also employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-ACETYL-1-(4-ETHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL [1,1’-BIPHENYL]-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-ACETYL-1-(4-ETHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL [1,1’-BIPHENYL]-4-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ACETYL-1-(4-ETHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL [1,1’-BIPHENYL]-4-CARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The biphenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ACETYL-1-(4-ETHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL [1,1’-BIPHENYL]-4-CARBOXYLATE is unique due to its combination of indole, biphenyl, and acetyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C32H27NO4

Molecular Weight

489.6 g/mol

IUPAC Name

[3-acetyl-1-(4-ethoxyphenyl)-2-methylindol-5-yl] 4-phenylbenzoate

InChI

InChI=1S/C32H27NO4/c1-4-36-27-16-14-26(15-17-27)33-21(2)31(22(3)34)29-20-28(18-19-30(29)33)37-32(35)25-12-10-24(11-13-25)23-8-6-5-7-9-23/h5-20H,4H2,1-3H3

InChI Key

RLXVYKGQOYLOGH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)C)C

Origin of Product

United States

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